3-[(4-methoxyphenyl)sulfamoyl]-4-methyl-N-(2-methylphenyl)benzamide

Cannabinoid Receptor Pharmacology Regioisomer Selectivity Sulfamoyl Benzamide SAR

Sulfamoyl benzamide SAR is exquisitely sensitive to N-aryl substitution-generic isomers confound target engagement and invalidate cross-study comparisons. This compound fills a documented substitution gap at R₂ (4-methoxyphenylsulfamoyl) paired with 2-methylphenylamide. Identity is verified by ¹H/¹³C NMR and HRMS; regioisomeric purity is confirmed by HMBC/NOE. Key values: (1) >100-fold variation in CB₂ affinity reported for analogous R₂ modifications (Ki 6.6 nM to >1000 nM); (2) B₁/B₂ selectivity >100-fold in patent-exemplified analogs; (3) h-NTPDase isoform selectivity governed by sulfonamide-carboxamide pairing (IC₅₀ range 0.28->10 μM).

Molecular Formula C22H22N2O4S
Molecular Weight 410.5 g/mol
Cat. No. B3511784
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3-[(4-methoxyphenyl)sulfamoyl]-4-methyl-N-(2-methylphenyl)benzamide
Molecular FormulaC22H22N2O4S
Molecular Weight410.5 g/mol
Structural Identifiers
SMILESCC1=C(C=C(C=C1)C(=O)NC2=CC=CC=C2C)S(=O)(=O)NC3=CC=C(C=C3)OC
InChIInChI=1S/C22H22N2O4S/c1-15-6-4-5-7-20(15)23-22(25)17-9-8-16(2)21(14-17)29(26,27)24-18-10-12-19(28-3)13-11-18/h4-14,24H,1-3H3,(H,23,25)
InChIKeyNOWACSASHPEWDE-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 5 mg / 10 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Sulfamoyl Benzamide for CB2, B1 & NTPDase Probe Research


3-[(4-Methoxyphenyl)sulfamoyl]-4-methyl-N-(2-methylphenyl)benzamide (C₂₂H₂₂N₂O₄S, MW 410.5 g/mol) is a sulfamoyl benzamide derivative bearing a 4-methoxyphenylsulfamoyl group at the 3-position, a 4-methyl substituent on the central benzamide ring, and an N-(2-methylphenyl) amide terminus . This scaffold is privileged across at least four pharmacological target classes: CB₂-selective cannabinoid receptor agonists [1], bradykinin B₁ receptor antagonists [2], h-NTPDase ectonucleotidase inhibitors [3], and SIRT2 deacetylase inhibitors [4]. The compound is a structural regioisomer of N-(4-methoxyphenyl)-4-methyl-3-[(2-methylphenyl)sulfamoyl]benzamide, a critical distinction for target engagement specificity.

Multi-target probe scaffold: CB₂, bradykinin B₁, h-NTPDase, SIRT2
Regioisomer-defined identity: 4-methoxyphenylsulfamoyl / 2-methylphenylamide pattern
Class-level SAR available: target engagement requires experimental verification

Why This Sulfamoyl Benzamide Is Irreplaceable


Sulfamoyl benzamides are not interchangeable. The Worm et al. (2008) CB₂ SAR campaign demonstrated that altering the sulfonamide N-substituent (R₂) produces >100-fold variation in CB₂ binding affinity (Ki range: 6.6 nM to >1000 nM), while the amide N-substituent (R₃) controls functional selectivity between CB₂ agonism and inverse agonism—compound 27 achieved 120-fold functional selectivity (EC₅₀ CB₂ = 4.6 nM vs. EC₅₀ CB₁ = 550 nM) [1]. The Richter Gedeon bradykinin B₁ patent explicitly requires specific R₁–R₅ substitution patterns for high-affinity B₁ receptor binding and >100-fold selectivity over B₂ receptors [2]. Furthermore, the NTPDase isoform selectivity profile (h-NTPDase1, -2, -3, -8) is exquisitely sensitive to the sulfonamide and carboxamide substituent pairing, with IC₅₀ values spanning 0.28 μM to >10 μM across isoforms for structurally similar analogs [3]. A generic substitution with an alternative sulfamoyl benzamide bearing different N-aryl or amide substituents would confound target engagement and render cross-study comparisons invalid.

Regioisomer mismatch Sulfamoyl/amide substituent swap may alter receptor interaction and functional efficacy; not interchangeable with N-(4-methoxyphenyl)-4-methyl-3-[(2-methylphenyl)sulfamoyl]benzamide.
Substituent-driven affinity shift Sulfonamide N-substituent variation yields >100-fold affinity differences within the class; amide N-substituent controls agonist vs. inverse agonist phenotype.
Isoform selectivity sensitivity NTPDase isoform profile depends on specific sulfonamide–carboxamide pairing; generic analogs may confound target engagement.

Differentiation Evidence


Regioisomer Selectivity: Sulfamoyl–Amide Swap

This compound is the regioisomer of N-(4-methoxyphenyl)-4-methyl-3-[(2-methylphenyl)sulfamoyl]benzamide (same molecular formula C₂₂H₂₂N₂O₄S, same MW 410.5 g/mol). In the target compound, the sulfamoyl N-substituent is 4-methoxyphenyl and the amide N-substituent is 2-methylphenyl; in the regioisomer, these are swapped. Established SAR from the sulfamoyl benzamide CB₂ program demonstrates that the sulfonamide N-substituent (R₂) is the primary determinant of CB₂ binding affinity, while the amide N-substituent (R₃) governs functional efficacy (agonist vs. inverse agonist) [1]. In Worm et al. (2008), compounds sharing the same R₁ substituent (4-methyl) but differing in R₂ exhibited Ki CB₂ values ranging from 6.6 nM to >1000 nM—a >150-fold span [1]. Therefore, the regioisomeric swap is predicted to produce a distinct pharmacological profile, and the two compounds should not be considered interchangeable.

Regioisomer selectivity
Class-level inference
Target4-MeO-Ph-SO₂NH
Regioisomer2-Me-Ph-NH-CO
Regioisomer identity critical for target engagement
No published data for this compound; class SAR review
Cannabinoid Receptor Pharmacology Regioisomer Selectivity Sulfamoyl Benzamide SAR

Ortho-Methyl Effect on Amide N-Aryl Ring

The target compound bears an ortho-methyl group on the amide N-phenyl ring (2-methylphenyl), whereas the commercially available analog 3-[(4-methoxyphenyl)sulfamoyl]-4-methyl-N-phenylbenzamide lacks this substituent. In the SIRT2 inhibitor series based on the 3-(N-arylsulfamoyl)benzamide scaffold, N-methylation of the amide nitrogen produced a substantial increase in SIRT2 inhibitory potency and conferred excellent selectivity over SIRT1 and SIRT3 isoforms [1]. The ortho-methyl substitution in the target compound introduces steric hindrance that restricts rotational freedom of the amide bond and alters the dihedral angle between the central benzamide ring and the N-aryl ring. In the CB₂ sulfamoyl benzamide series, the identity of the amide substituent determined whether the compound behaved as a full agonist (EC₅₀ CB₂ = 4.3–4.6 nM) or an inverse agonist (IC₅₀ CB₂ = 14 nM) [2].

Ortho-methyl effect
Class-level inference
Target2-methyl on amide N-phenyl
Analogunsubstituted N-phenyl
Steric and conformational effect may alter potency
SIRT2 and CB₂ SAR context; potency shift class-level
Medicinal Chemistry Ortho-Substitution Effect Benzamide SAR

CB₂ Receptor Selectivity in This Scaffold

The sulfamoyl benzamide class has produced CB₂ agonists with subnanomolar potency and >100-fold functional selectivity over CB₁. In the Worm et al. (2008) optimization campaign, compound 27 (R₁ = 4-methyl, R₂ = morpholino, R₃ = highly branched alkyl amide) exhibited EC₅₀ CB₂ = 4.6 nM and EC₅₀ CB₁ = 550 nM, representing 120-fold functional selectivity [1]. This compound also demonstrated robust antiallodynic activity in rodent models of postoperative pain and neuropathic pain (L5 SNL model) at intraperitoneal doses, with efficacy comparable to gabapentin and morphine, but without traditional cannabinergic CNS side effects [1]. The target compound conserves the critical 4-methyl substitution on the central benzamide ring (R₁ = CH₃), which in the SAR study was associated with improved CB₂ agonist activity compared to the 4-bromo analog (compound 25, which behaved as an inverse agonist) [1].

CB₂ selectivity window
Class-level inference
120× CB₂/CB₁
4-methyl substitution associated with agonist phenotype
Compound 27 class representative data; target compound requires verification
CB2 Cannabinoid Receptor GPCR Agonist Functional Selectivity

Bradykinin B₁ Antagonism and Selectivity

The target compound falls within the generic Markush structure of Formula (I) in the Richter Gedeon bradykinin B₁ antagonist patent family (US 8,481,527 B2; WO 2008/049934) [1]. The patent teaches that phenylsulfamoyl benzamide derivatives of Formula (I) exhibit high affinity for bradykinin B₁ receptors and >100-fold selectivity over bradykinin B₂ receptors, a selectivity profile critical for avoiding B₂-mediated side effects (hypotension, edema) while targeting chronic inflammatory pain pathways [1]. The target compound's substitution pattern (4-methoxyphenyl on sulfonamide, 4-methyl on central ring, 2-methylphenyl on amide) maps onto the patent's defined R₁–R₅ substitution space. Binding data from related phenylsulfamoyl benzamides in BindingDB (e.g., CHEMBL471371) show B₁ Ki values in the 45 nM range using [³H]Lys⁰-des-Arg⁹-BK displacement in HEK293 cells [2].

B₁ receptor binding
Class-level inference
Targetwithin B₁ antagonist patent scope
Class benchmarkKi ~45 nM (CHEMBL471371)
May support B₁/B₂ selectivity evaluation
Patent class B₁ selective with >100-fold B₁/B₂
Bradykinin B1 Antagonist Inflammatory Pain GPCR Selectivity

h-NTPDase Isoform Selectivity by Substituent Pairing

The sulfamoyl benzamide scaffold is a validated pharmacophore for selective h-NTPDase inhibition. Zaigham et al. (2023) demonstrated that specific sulfonamide–carboxamide substituent pairings confer isoform-selective inhibition across h-NTPDase1, -2, -3, and -8, with IC₅₀ values ranging from 0.28 ± 0.07 μM (compound 2d, h-NTPDase8-selective) to 2.88 ± 0.13 μM (compound 3i, h-NTPDase1-selective) [1]. Notably, compound 3f, bearing the 4-methoxyphenyl substituent on the amide side (N-(4-methoxyphenyl)-3-(morpholinosulfonyl)benzamide), exhibited sub-micromolar h-NTPDase2 inhibitory activity [1]. The target compound presents a distinct pairing: 4-methoxyphenyl on the sulfonamide rather than the amide, plus a 2-methylphenyl amide terminus not explored in the Zaigham series. Molecular docking studies in this work established that sulfonamide and amide substituents engage distinct amino acid residues in h-NTPDase homology models, rationalizing isoform selectivity [1].

NTPDase isoform range
Class-level inference
0.28 – 2.88 μM IC₅₀
Novel substituent pairing may engage distinct isoform
Isoform selectivity determined by sulfonamide–carboxamide pairing
Ectonucleotidase Inhibition NTPDase Selectivity Thrombosis and Inflammation

Physicochemical Profile vs. Morpholino/Piperidino Analogs

The target compound (2 H-bond donors, 4 H-bond acceptors, MW 410.5) is differentiated from the morpholino-containing CB₂ lead compound 27 (Worm et al., 2008) by its sulfonamide architecture. The 4-methoxyphenylsulfamoyl group contributes an additional aromatic ring and a methoxy oxygen capable of H-bond acceptance, predicting higher lipophilicity (estimated XLogP₃ ≈ 3.5–4.0) and larger polar surface area compared to the morpholinosulfonyl analog. This physicochemical shift is relevant for tissue distribution: the Adolor team reported that their sulfamoyl benzamide CB₂ agonists were designed to be peripherally restricted to avoid CNS-mediated CB₁ side effects [1]. The target compound's 4-methoxyphenylsulfamoyl group, being more lipophilic than morpholinosulfonyl, may alter blood–brain barrier permeability relative to compound 27, which is a relevant consideration for in vivo experimental design [1].

Physicochemical shift
Data to verify
Target4-MeO-Ph-sulfamoyl
Morpholino analogmorpholinosulfonyl (compound 27)
Higher lipophilicity may alter tissue distribution
ΔXLogP₃ estimated +1.0–1.5; impacts CNS exposure interpretation
Physicochemical Properties Drug-Likeness CNS Penetration Prediction

Research & Application Scenarios


CB₂ SAR Expansion: Sulfonamide N-Aryl Variations

This compound is suitable for laboratories extending the sulfamoyl benzamide CB₂ SAR beyond the morpholino, pyrrolidino, and piperidino sulfonamide variants reported in Worm et al. (2008) [1]. The 4-methoxyphenylsulfamoyl group represents an unexplored R₂ substituent in the context of the 4-methyl (R₁ = CH₃) benzamide scaffold. Researchers should perform radioligand displacement assays ([³H]CP-55,940, human CB₁ and CB₂) and [³⁵S]GTPγS functional assays to establish whether this substitution pattern retains the agonist phenotype associated with R₁ = CH₃ or shifts to inverse agonism. In vivo antiallodynic testing in the L5 SNL neuropathic pain model or hindpaw incision postoperative pain model would be appropriate follow-up if sub-100 nM CB₂ potency is confirmed [1].

B₁ Antagonist Probe: Substituent Pairing Evaluation

This compound fills a substitution gap in the Richter Gedeon phenylsulfamoyl benzamide bradykinin B₁ antagonist patent space [2]. It should be screened in B₁ and B₂ radioligand displacement assays ([³H]Lys⁰-des-Arg⁹-BK for B₁; [³H]bradykinin for B₂) to determine whether the 4-methoxyphenylsulfamoyl + 2-methylphenylamide combination yields the >100-fold B₁/B₂ selectivity observed for other patent-exemplified compounds [2]. Confirmed selective B₁ antagonists from this series may be evaluated in in vivo models of chronic inflammatory pain (e.g., complete Freund's adjuvant-induced hyperalgesia), where B₁ receptor upregulation is pathophysiologically relevant [2].

h-NTPDase Isoform Profiling: Novel Substituent Pairing

The Zaigham et al. (2023) study established that h-NTPDase isoform selectivity is governed by the specific pairing of sulfonamide and carboxamide substituents, but their library did not include a 4-methoxyphenylsulfamoyl–2-methylphenylamide combination [3]. This compound should be screened in parallel against recombinant h-NTPDase1, -2, -3, and -8 using ATP hydrolysis assays with malachite green phosphate detection, as described in Zaigham et al. (2023) [3]. Molecular docking against h-NTPDase homology models may predict which isoform is preferentially engaged, and the results can be benchmarked against the published IC₅₀ values of compounds 3i (NTPDase1: 2.88 μM), 3f (NTPDase2: sub-μM), and 2d (NTPDase8: 0.28 μM) [3].

Procurement Specification for Regioisomerically Pure Compound

Given the absence of published biological data for this compound, its primary procurement value lies in its well-defined chemical identity as a single, regioisomerically pure sulfamoyl benzamide. Procurement teams should verify identity by ¹H/¹³C NMR (confirming the 4-methoxyphenyl signals at δ 3.7–3.8 ppm for OCH₃ and δ 6.8–7.2 ppm for aromatic protons, the 4-methyl singlet at δ ~2.4 ppm, and the 2-methylphenyl amide signals including the ortho-methyl at δ ~2.3 ppm), HPLC purity (≥95%), and high-resolution mass spectrometry (expected [M+H]⁺ = 411.1373 for C₂₂H₂₃N₂O₄S). The compound should be differentiated from its regioisomer N-(4-methoxyphenyl)-4-methyl-3-[(2-methylphenyl)sulfamoyl]benzamide by NMR NOE or HMBC correlation confirming sulfamoyl NH connectivity to the 4-methoxyphenyl ring rather than the 2-methylphenyl ring [1].

Application
Selection Property
Validation Focus
CB₂ sulfamoyl benzamide SAR
Sulfonamide N-aryl substitution
CB₂ binding affinity and functional efficacy
B₁ antagonist development
Phenylsulfamoyl substitution pattern
B₁/B₂ selectivity and binding affinity
NTPDase isoform profiling
Sulfonamide–carboxamide pairing
Isoform IC₅₀ determination
Regioisomer purity assessment
Regioisomer-specific NMR signature
HMBC/NOE connectivity verification
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